

# Unraveling the Oxygen Evolution Reaction on Cobalt Telluride: A DFT and Experimental Comparison

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Compound of Interest		
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Researchers are increasingly turning to **cobalt telluride** (CoTe) as a promising, cost-effective electrocatalyst for the Oxygen Evolution Reaction (OER), a critical process in water splitting for hydrogen production. Density Functional Theory (DFT) calculations, coupled with experimental validations, are providing unprecedented insights into the reaction mechanisms at the atomic level, paving the way for the rational design of more efficient catalysts.

This guide provides a comparative overview of the performance of different phases of **cobalt telluride** (CoTe and CoTe<sub>2</sub>) and its doped variants in the OER, supported by both theoretical predictions from DFT studies and experimental data. We delve into the proposed reaction mechanisms, detail the experimental and computational protocols used in recent studies, and offer a clear comparison with other OER electrocatalysts.

## Performance Comparison of Cobalt Telluride-Based OER Electrocatalysts

The efficiency of an OER catalyst is primarily evaluated by its overpotential (the extra voltage required to drive the reaction) at a specific current density (typically 10 mA/cm²) and its Tafel slope (which indicates the reaction kinetics). Lower overpotential and a smaller Tafel slope are indicative of a more efficient catalyst.



Catalyst	Overpotential (mV) @ 10 mA/cm²	Tafel Slope (mV/dec)	Notes
СоТе	200[1]	43.8[1]	Exhibits better OER efficiency compared to CoTe <sub>2</sub> in some studies.[1]
CoTe <sub>2</sub>	~357	-	Hierarchical nanofleeces show superior activity to CoTe in other reports. [2][3]
NiFe-CoTe	321	51.8[4]	Dual-doping with Nickel and Iron enhances performance over pure CoTe.[4]
CoTe/Co₃O₄	287	69	Composite material shows excellent OER performance.[5]
СоМоТе	340 @ 20 mA/cm <sup>2</sup>	146	Ternary telluride with promising activity.[6]
RuO <sub>2</sub>	~397 @ 20 mA/cm²	-	State-of-the-art benchmark catalyst.[6]

# Delving into the Reaction Mechanism: The Adsorbate Evolution Mechanism (AEM)

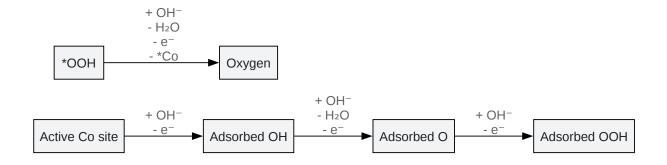
DFT calculations have been instrumental in elucidating the probable reaction pathway for OER on **cobalt telluride** surfaces. The most commonly proposed mechanism is the Adsorbate Evolution Mechanism (AEM), which involves four concerted proton-electron transfer steps.

In alkaline media, the AEM on a catalytically active cobalt site (\*Co) proceeds as follows:



- OH<sup>-</sup> adsorption: \* + OH<sup>-</sup> → \*OH + e<sup>-</sup>
- \*OH deprotonation: \*OH + OH<sup>-</sup> → \*O + H<sub>2</sub>O + e<sup>-</sup>
- O-O bond formation: \*O + OH<sup>-</sup> → \*OOH + e<sup>-</sup>
- O₂ evolution: \*OOH + OH<sup>-</sup> → \* + O₂ + H₂O + e<sup>-</sup>

DFT studies suggest that for CoTe, the adsorption of the hydroxyl intermediate (\*OH) is a key step in activating the catalyst.[1] The binding strength of these intermediates on the catalyst surface, as calculated by DFT, is crucial in determining the overpotential.[7][2] For instance, sulfur incorporation in CoTe has been shown through DFT to tailor the electronic structure of the active species, optimizing the free energy and accelerating the OER kinetics.[8]



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Adsorbate Evolution Mechanism (AEM) for OER on a Cobalt site.

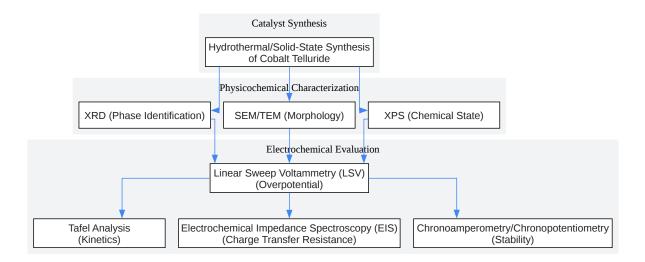
## Methodologies: A Look at the Experimental and Computational Protocols

Reproducibility and comparison of results heavily rely on the details of the experimental and computational methods employed.

### **Experimental Protocols**



The synthesis and characterization of **cobalt telluride** catalysts, along with their electrochemical evaluation, follow a general workflow.



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General experimental workflow for OER catalyst evaluation.

A typical experimental setup for OER performance evaluation involves a three-electrode system in an alkaline electrolyte (e.g., 1 M KOH). The **cobalt telluride** material is deposited on a working electrode (like glassy carbon or nickel foam), with a platinum wire as the counter electrode and a saturated calomel electrode (SCE) or a mercury/mercuric oxide (Hg/HgO) electrode as the reference.

#### **DFT Computational Protocols**

DFT calculations are employed to model the catalyst surface and the adsorption of OER intermediates to determine the reaction energetics.



- Software: Vienna Ab initio Simulation Package (VASP) is commonly used.
- Functionals: The Perdew-Burke-Ernzerhof (PBE) functional within the generalized gradient approximation (GGA) is often employed to describe the exchange-correlation effects. The DFT+U method is frequently applied to account for the strong on-site Coulombic interactions of the Co d-electrons.
- Model: The catalyst is typically modeled as a slab with a vacuum layer to avoid interactions between periodic images. The surface of interest (e.g., CoTe(001)) is cleaved from the optimized bulk structure.
- Calculations: The adsorption energies of the OER intermediates (\*OH, \*O, and \*OOH) are
  calculated on the active sites of the catalyst surface. The Gibbs free energy of each
  elementary step is then determined to construct the free energy diagram and identify the
  rate-determining step, which in turn determines the theoretical overpotential.

#### Conclusion

The synergy between DFT calculations and experimental studies is accelerating the development of **cobalt telluride**-based electrocatalysts for the Oxygen Evolution Reaction. While pristine CoTe and CoTe<sub>2</sub> show promising activity, doping with other transition metals and creating composite structures appear to be effective strategies for further enhancing their performance. DFT provides a powerful tool to understand the underlying reaction mechanisms and to rationally design next-generation catalysts with improved efficiency and stability for a sustainable hydrogen economy.

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